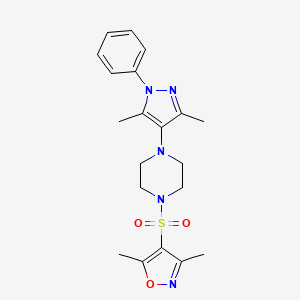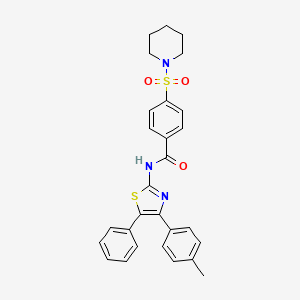amino}propanoic acid CAS No. 1935887-14-1](/img/structure/B2373847.png)
3-{[(9H-fluoren-9-ylmethoxy)carbonyl](2-hydroxyethyl)amino}propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of fluorenylmethyloxycarbonyl (Fmoc) amino acids, which are commonly used in solid-phase peptide synthesis . These compounds are characterized by the presence of a fluorenylmethyloxycarbonyl protecting group, which can be removed under mildly basic conditions .
Molecular Structure Analysis
The molecular structure of Fmoc amino acids consists of an amino acid backbone with a fluorenylmethyloxycarbonyl (Fmoc) group attached to the amino group . The Fmoc group is a bulky, aromatic group, which makes these compounds suitable for solid-phase peptide synthesis .Chemical Reactions Analysis
In the context of peptide synthesis, the primary chemical reaction involving Fmoc amino acids is the coupling reaction with other amino acids to form a peptide bond . The Fmoc group can be removed under mildly basic conditions to expose the free amino group for the next coupling reaction .Physical And Chemical Properties Analysis
Fmoc amino acids are typically solid at room temperature . They are characterized by their stability under acidic conditions and reactivity under mildly basic conditions .Aplicaciones Científicas De Investigación
Synthesis and Derivatives
- The compound has been used in the synthesis of non-proteinogenic amino acids and their derivatives, demonstrating its utility in the creation of specialized amino acids for various applications (Adamczyk & Reddy, 2001).
- It has been instrumental in protecting hydroxy-groups in the synthesis of complex molecules like octathymidylic acid fragments, showcasing its versatility in organic synthesis (Gioeli & Chattopadhyaya, 1982).
Biomedical Research and Biomaterials
- The compound's derivatives, particularly fluorenylmethoxycarbonyl (Fmoc) amino acids, have gained attention in biomedical research for their potential in designing effective hydrogelators and therapeutics (Bojarska et al., 2020).
- Its application in the preparation of peptides with reversibly protected peptide bonds emphasizes its importance in peptide synthesis, particularly for challenging sequences (Johnson et al., 1993).
Solid-Phase Synthesis and Molecular Probes
- The compound is used in solid-phase synthesis, demonstrating its effectiveness in the construction of complex molecular structures like oligomers (Gregar & Gervay-Hague, 2004).
- It plays a role in the development of bioimaging probes, particularly in the study of integrin-targeting, indicating its utility in advanced diagnostic and therapeutic research (Morales et al., 2010).
Advanced Material Science
- The compound's derivatives have been explored in material science, particularly in the design of self-assembled structures with potential applications in nanotechnology and biomaterials (Kshtriya et al., 2021).
General Takeaway
3-{(9H-fluoren-9-ylmethoxy)carbonylamino}propanoic acid and its derivatives play a significant role in various fields of scientific research, including organic synthesis, biomedical research, biomaterials development, and advanced material science. Its versatility in synthesis and application in diverse research areas highlight its importance in the scientific community.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[9H-fluoren-9-ylmethoxycarbonyl(2-hydroxyethyl)amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c22-12-11-21(10-9-19(23)24)20(25)26-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18,22H,9-13H2,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNAIQQVUQMQJTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CCC(=O)O)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



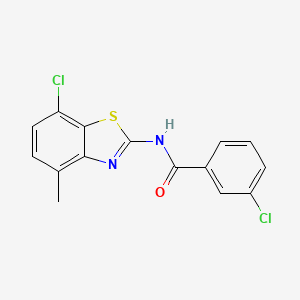


![N-(4-cyanophenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2373772.png)
![2,4-difluoro-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide](/img/structure/B2373774.png)
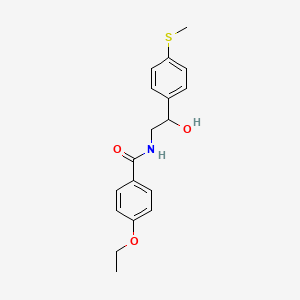
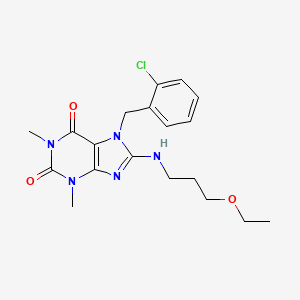
![2-[[2-[1-(2-Ethoxyphenyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoic acid](/img/structure/B2373779.png)
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2373782.png)
![(2-{5-[(2-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/no-structure.png)
